molecular formula C18H17N3O3 B4197924 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No. B4197924
M. Wt: 323.3 g/mol
InChI Key: OVJHZLWMGSWTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, also known as PPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been found to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Furthermore, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a safer option for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.

Future Directions

There are several future directions for research on 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to fully understand the mechanisms of action of this compound and its potential applications in cancer therapy.

Scientific Research Applications

2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13(23-15-10-6-3-7-11-15)18(22)19-12-16-20-17(21-24-16)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJHZLWMGSWTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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